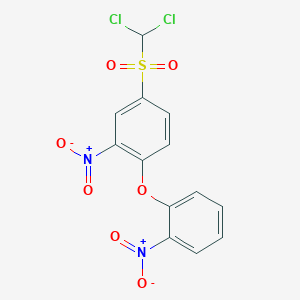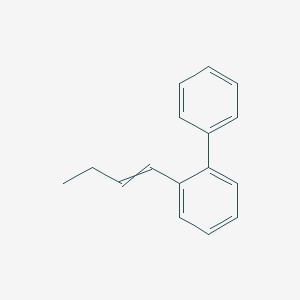![molecular formula C17H16N2O2 B14591785 1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole CAS No. 61292-56-6](/img/structure/B14591785.png)
1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed direct arylation, which is highly effective for forming carbon-carbon bonds . The Suzuki-Miyaura cross-coupling reaction in water is another method used for synthesizing this compound . Industrial production methods often employ these catalytic processes due to their efficiency and selectivity.
Chemical Reactions Analysis
1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. It exhibits oxidoreductase activity, acting on paired donors with the incorporation or reduction of molecular oxygen . This activity is crucial for its potential biological and therapeutic effects.
Comparison with Similar Compounds
1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole can be compared with other imidazole derivatives, such as:
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications
Properties
CAS No. |
61292-56-6 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-[2-[(4-methoxyphenyl)methoxy]phenyl]imidazole |
InChI |
InChI=1S/C17H16N2O2/c1-20-15-8-6-14(7-9-15)12-21-17-5-3-2-4-16(17)19-11-10-18-13-19/h2-11,13H,12H2,1H3 |
InChI Key |
CFVFGJZFKOPXJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


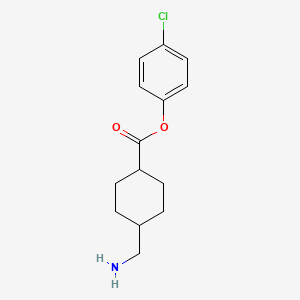
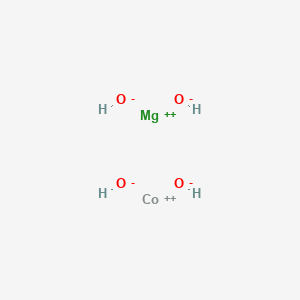
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)



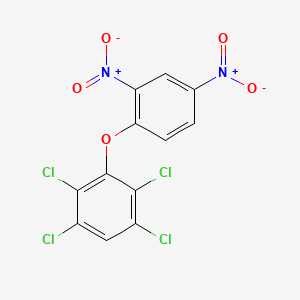

![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
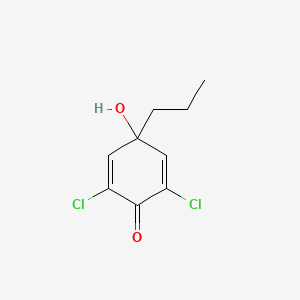

![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
